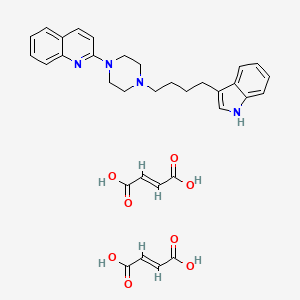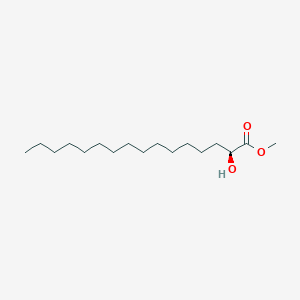
4-Chloro-2-((2-chlorophenyl)((2-methyl-1-(1-methylethyl)propyl)imino)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-((2-chlorophenyl)((2-methyl-1-(1-methylethyl)propyl)imino)methyl)phenol is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a phenolic group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((2-chlorophenyl)((2-methyl-1-(1-methylethyl)propyl)imino)methyl)phenol typically involves the reaction of 4-chlorosalicylaldehyde with 2-amino-5-methylpyridine in ethanol. The reaction is carried out by adding the aldehyde solution dropwise to the amine solution over a period of 30 minutes with continuous stirring. The mixture is then allowed to evaporate slowly at room temperature to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-((2-chlorophenyl)((2-methyl-1-(1-methylethyl)propyl)imino)methyl)phenol can undergo several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-((2-chlorophenyl)((2-methyl-1-(1-methylethyl)propyl)imino)methyl)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-((2-chlorophenyl)((2-methyl-1-(1-methylethyl)propyl)imino)methyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the imine group can interact with nucleophiles. These interactions can lead to the compound’s antimicrobial and antioxidant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenvalerate: A synthetic pyrethroid insecticide with a similar phenolic structure.
Sulphenone: A compound with a similar sulfone group.
Phenol, 2-(1,1-dimethylethyl)-4-methyl-: A phenolic compound with similar substituents.
Uniqueness
4-Chloro-2-((2-chlorophenyl)((2-methyl-1-(1-methylethyl)propyl)imino)methyl)phenol is unique due to its combination of chlorine atoms, phenolic group, and imine group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
80018-13-9 |
|---|---|
Formule moléculaire |
C20H23Cl2NO |
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
4-chloro-2-[C-(2-chlorophenyl)-N-(2,4-dimethylpentan-3-yl)carbonimidoyl]phenol |
InChI |
InChI=1S/C20H23Cl2NO/c1-12(2)19(13(3)4)23-20(15-7-5-6-8-17(15)22)16-11-14(21)9-10-18(16)24/h5-13,19,24H,1-4H3 |
Clé InChI |
IHOXFJHFSYJPRR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C)C)N=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


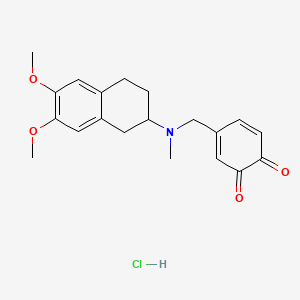

![methyl 2-[(1S,2R,3S,4R,8S,9S,10R,13R,15S)-13-(furan-3-yl)-2,4-dihydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14435746.png)

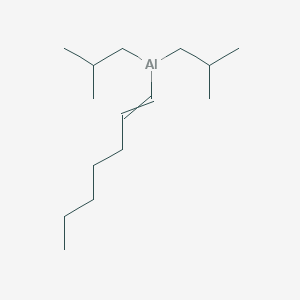


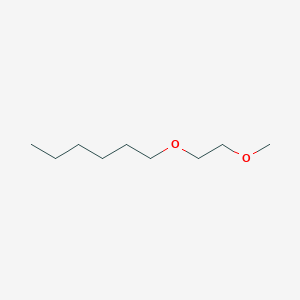
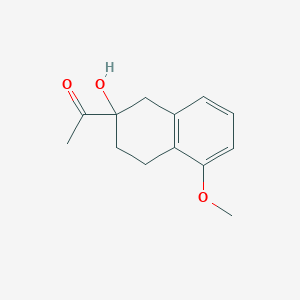
silane](/img/structure/B14435797.png)


